![molecular formula C8H14ClNO2 B2408278 3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride CAS No. 1217838-23-7](/img/structure/B2408278.png)

3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

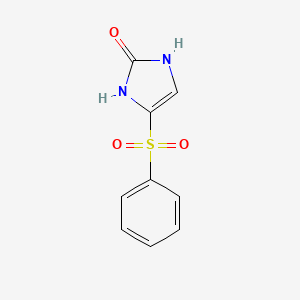

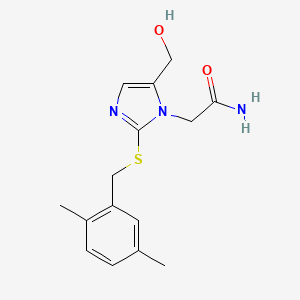

“3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride” is a compound with the empirical formula C8H13NO2 · HCl . It is also known as (cis)-2-Amino-3-carboxybicyclo[2.2.1]heptane hydrochloride .

Molecular Structure Analysis

The molecular weight of “3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride” is 191.66 . The InChI code for this compound is 1S/C8H13NO2.ClH/c9-7-5-2-1-4(3-5)6(7)8(10)11;/h4-7H,1-3,9H2,(H,10,11);1H/t4-,5+,6+,7-;/m1./s1 .

Physical And Chemical Properties Analysis

The compound is a colorless to white powder . It has a melting point of approximately 275 °C .

科学的研究の応用

- Application : Researchers have explored its use in creating synthetic peptides with improved stability, bioavailability, and specific binding properties. By incorporating this compound into peptide sequences, they can mimic natural peptides or design novel structures for drug development .

- Application : Chemists utilize it to introduce chirality into molecules during the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. Its rigid bicyclic framework ensures predictable stereochemistry in reactions .

- Application : Researchers study its conformational preferences using NMR spectroscopy and X-ray crystallography. Understanding its preferred conformations aids in drug design and optimization .

- Application : Organic chemists employ it as a precursor for constructing cyclobutane rings. These rings are essential in natural product synthesis and medicinal chemistry .

- Application : Scientists investigate its crystal forms and intermolecular interactions. By understanding how it assembles in the solid state, they can design new materials with desired properties .

- Application : Researchers explore its interactions with receptors and enzymes. It may serve as a starting point for developing drugs targeting neurological disorders or other diseases .

Peptide Mimetics and Foldamers

Chiral Building Block

Conformational Studies

Cyclobutane Ring Formation

Crystal Engineering and Supramolecular Chemistry

Pharmacological Studies

作用機序

While the specific mechanism of action for “3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride” is not available, a related compound, 2-aminobicyclo[2.2.1]heptane-2-carboxylic acid (BCH), has been found to block the transport of nonpolar amino acids across cell membranes and act as an insulin-releasing factor .

Safety and Hazards

特性

IUPAC Name |

3-aminobicyclo[2.2.1]heptane-2-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO2.ClH/c9-7-5-2-1-4(3-5)6(7)8(10)11;/h4-7H,1-3,9H2,(H,10,11);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVGHCTZKPYWADE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC1C(C2N)C(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 2-((6-(methylthio)benzo[d]thiazol-2-yl)amino)thiazole-4-carboxylate](/img/structure/B2408195.png)

![1,3-Dimethyl-8-[(2-methylpiperidin-1-yl)methyl]-7-(2-methylpropyl)purine-2,6-dione](/img/structure/B2408196.png)

![2-Chloro-N-[3-(3,4-dihydro-1H-isoquinolin-2-yl)propyl]propanamide](/img/structure/B2408198.png)

![Methyl 6-tert-butyl-2-[(pyridin-3-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2408203.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-4-ethoxybenzamide hydrochloride](/img/structure/B2408205.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide](/img/structure/B2408206.png)

![3-methyl-4-[(4-nitrophenyl)sulfonyl]-1-phenyl-1H-pyrazol-5-yl (4-fluorophenyl)acetate](/img/structure/B2408211.png)

![N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,3-dimethoxybenzamide](/img/structure/B2408213.png)